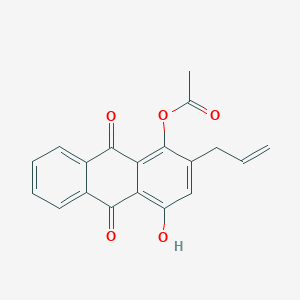![molecular formula C21H17ClO3 B14363085 Benzyl 4-[(2-chlorophenyl)methoxy]benzoate CAS No. 90745-33-8](/img/structure/B14363085.png)
Benzyl 4-[(2-chlorophenyl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[(2-chlorophenyl)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 2-chlorophenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(2-chlorophenyl)methoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting benzyl 4-hydroxybenzoate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Benzyl 4-[(2-chlorophenyl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of Benzyl 4-[(2-chlorophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzyl 4-[(2-chlorophenyl)methoxy]benzoate can be compared with other similar compounds such as:
Benzyl benzoate: Known for its use as a topical treatment for scabies and lice.
4-Methoxybenzyl benzoate: Used in the synthesis of various organic compounds.
2-Chlorobenzyl benzoate: Explored for its potential antimicrobial properties.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a 2-chlorophenylmethoxy group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90745-33-8 |
|---|---|
Formule moléculaire |
C21H17ClO3 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
benzyl 4-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C21H17ClO3/c22-20-9-5-4-8-18(20)15-24-19-12-10-17(11-13-19)21(23)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Clé InChI |
ISVNISRDPQHIGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


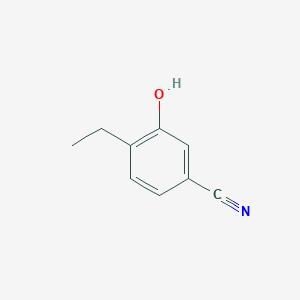
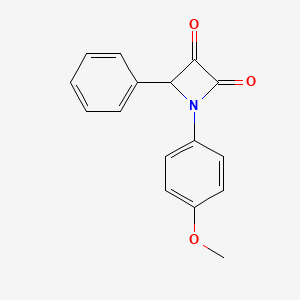
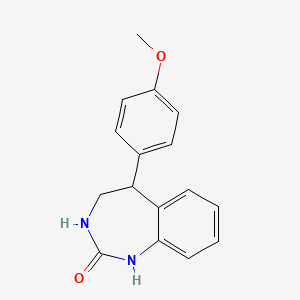

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
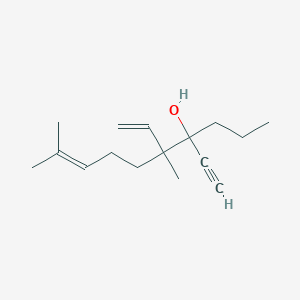
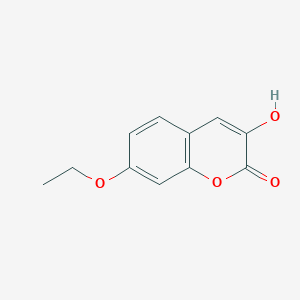
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
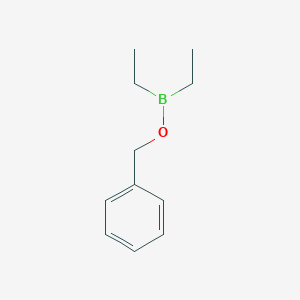
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
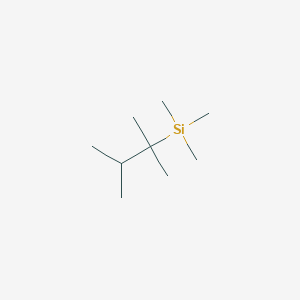
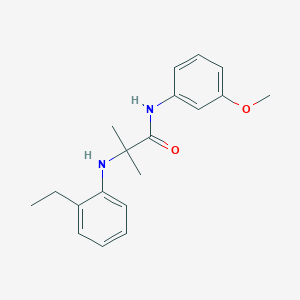
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
